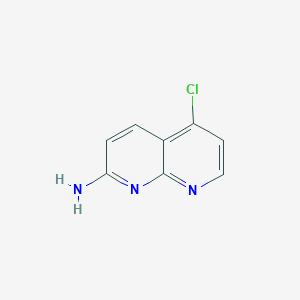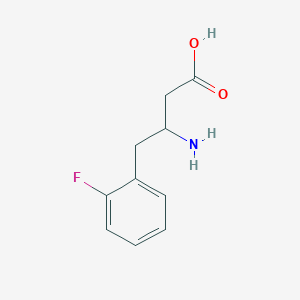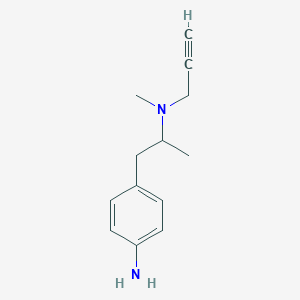![molecular formula C10H17NO B12284965 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)-3-azabicyclo[311]heptan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
The synthesis of 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one typically involves the use of specific starting materials and reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced techniques and equipment .
Chemical Reactions Analysis
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one can be compared with other similar compounds such as 6,6-Dimethyl-2-(2-methylpropyl)-bicyclo[3.1.1]heptan-3-one and Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-. These compounds share a similar bicyclic structure but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and applications .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)4-11-5-8-3-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
WZVIUXSENTVZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2CC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


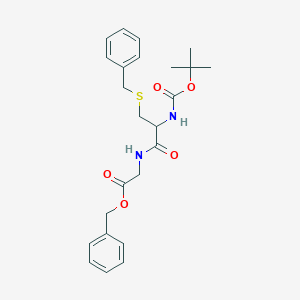

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

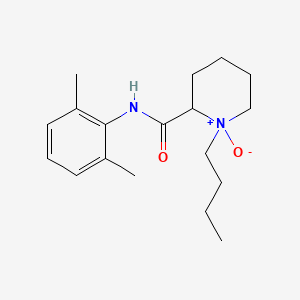
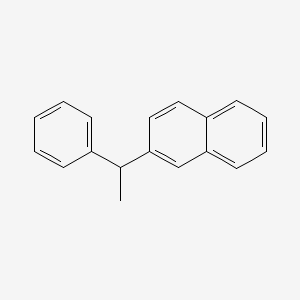

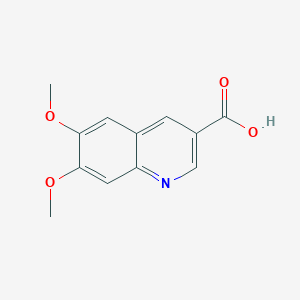
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
